molecular formula C14H26O B144618 Tetradec-5-yn-1-ol CAS No. 25593-82-2

Tetradec-5-yn-1-ol

Cat. No.: B144618
CAS No.: 25593-82-2
M. Wt: 210.36 g/mol
InChI Key: YAYVLVVDLNCCMO-UHFFFAOYSA-N
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Description

Contextualization as a Long-Chain Alkynol Building Block

Tetradec-5-yn-1-ol serves as a significant long-chain alkynol building block in organic synthesis. The presence of the alkyne functionality provides a versatile handle for a variety of carbon-carbon bond forming reactions, while the primary alcohol can be readily functionalized or carried through synthetic sequences. The availability of such compounds from chemical suppliers specializing in acetylenic molecules underscores their role as foundational units for constructing more complex structures rsc.org. The incorporation of long hydrocarbon chains, as seen in this compound, influences the physical properties of molecules and is a common feature in lipids, pheromones, and other biologically active compounds.

Significance in Organic Synthesis and Natural Product Chemistry

The significance of this compound in organic synthesis stems from the diverse reactivity of the alkyne functional group. Alkynes can undergo various transformations including hydrogenation, halogenation, hydrohalogenation, hydration, and cycloaddition reactions mdpi.com. Specifically, the alkyne can participate in coupling reactions such as Sonogashira coupling and Huisgen cycloaddition, which are powerful tools for constructing complex carbon skeletons naturalproducts.net. The hydroxyl group can be modified through reactions like oxidation, reduction, substitution, and esterification naturalproducts.net. These combined functionalities allow this compound to be a precursor to a wide array of organic molecules.

In natural product chemistry, long-chain unsaturated alcohols and alkynols are often key structural components or synthetic intermediates. While specific examples of this compound's direct isolation from nature or its use in the synthesis of a particular natural product were not extensively detailed in the search results, related long-chain alkynols and unsaturated alcohols have been identified in natural sources or utilized in the synthesis of natural products such as pheromones and macrolides nih.govnih.govresearchgate.net. The synthesis of complex natural products frequently employs strategies involving the coupling of smaller, functionalized building blocks, where alkynols like this compound can play a crucial role in introducing both chain length and reactive handles researchgate.netunigoa.ac.inrsc.orgsioc-journal.cnresearchgate.net.

Overview of Key Research Areas Pertaining to Alkynols

Research involving long-chain alkynols like this compound spans several key areas. A prominent area is their application in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials, leveraging the diverse reactions of the alkyne and alcohol functionalities mdpi.com. The development of selective catalytic methods for transformations of alkynols, such as semi-hydrogenation to produce specific alkene isomers, is another active area of research mdpi.commdpi.comchemsrc.com. Furthermore, the role of alkynols as potential components or precursors of natural products drives research into their identification, synthesis, and biological activities nih.govnih.govresearchgate.net. The exploration of novel reactions and methodologies utilizing alkynols as substrates continues to expand their utility in synthetic chemistry rsc.org.

While specific detailed data solely for this compound was limited in the provided search results, the properties of related tetradecyn-1-ol isomers offer insight into the characteristics expected for this class of compounds. The following table presents some typical physical properties observed for related long-chain tetradecyn-1-ol isomers based on the search results.

PropertyValue (for related isomer)Source Compound
Molecular FormulaC₁₄H₂₆OTetradec-9-yn-1-ol naturalproducts.net, 13-Tetradecyn-1-Ol thegoodscentscompany.com
Molecular Weight210.36 g/mol Tetradec-9-yn-1-ol naturalproducts.net, 13-Tetradecyn-1-Ol thegoodscentscompany.com
AppearanceClear, colorless to pale yellow liquidTetradec-9-yn-1-ol naturalproducts.net
Density0.874 g/cm³Tetradec-9-yn-1-ol naturalproducts.net
Boiling Point306.3 °C (at 760 mmHg)Tetradec-9-yn-1-ol naturalproducts.net
Flash Point131.9 °CTetradec-9-yn-1-ol naturalproducts.net

Note: The data in this table are for isomers of this compound and are provided for illustrative purposes of the general properties of tetradecyn-1-ols. Specific experimental data for this compound may vary.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tetradec-5-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-8,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYVLVVDLNCCMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC#CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of Tetradec 5 Yn 1 Ol Derivatives

Chemoselective Reduction of the Alkyne Moiety

The carbon-carbon triple bond within the structure of Tetradec-5-yn-1-ol can undergo various reduction processes. These reactions can be controlled to achieve different levels of saturation and specific stereochemical outcomes, yielding either alkenes or alkanes.

Catalytic Hydrogenation for (Z)-Alkene Formation (e.g., Lindlar Catalyst, Nickel Boride)

The selective hydrogenation of the alkyne to produce a cis (Z) double bond is a significant synthetic transformation. This selectivity is typically achieved by employing poisoned heterogeneous metal catalysts designed to limit the hydrogenation to the alkene stage, preventing further reduction to the saturated alkane nih.gov. A prominent catalyst for this transformation is the Lindlar catalyst, which consists of palladium supported on calcium carbonate or barium sulfate, modified with inhibiting agents such as lead or sulfur compounds, and often utilized in conjunction with a catalytic poison like quinoline (B57606) nih.gov. The mechanism of hydrogenation with the Lindlar catalyst involves the syn-addition of hydrogen across the triple bond, resulting specifically in the formation of the (Z)-alkene isomer nih.gov. Nickel boride, such as P-1 Ni boride, has also been reported as a catalyst capable of selective hydrogenation of alkynes, including its application in the synthesis of dienes.

Reductions to Saturated Alcohols

Complete reduction of the alkyne functionality yields a fully saturated carbon chain, resulting in the formation of the corresponding saturated alcohol, tetradecan-1-ol. This level of reduction is typically accomplished through catalytic hydrogenation utilizing more active catalysts, such as palladium on carbon (Pd/C), which effectively catalyze the addition of hydrogen across both the triple bond and any intermediate double bond formed nih.govthegoodscentscompany.com. While dissolving metal reductions, commonly involving alkali metals like sodium or lithium in liquid ammonia, are often employed to generate trans (E) alkenes from alkynes, alternative conditions or catalysts can lead to complete saturation to the alkane. Red-Al (sodium bis(2-methoxyethoxy)aluminumhydride) represents another class of reducing agents that have been applied to alkyne reduction, although the outcome may depend on the specific substrate and conditions.

Functionalization of the Hydroxyl Group

The primary hydroxyl group in this compound serves as a versatile handle for various chemical modifications, enabling the synthesis of a range of derivatives.

Esterification Reactions

The hydroxyl group can readily participate in esterification reactions with carboxylic acids or their activated derivatives, leading to the formation of esters thegoodscentscompany.com. This is a fundamental reaction in organic chemistry and can be catalyzed by acids, such as concentrated sulfuric acid. Esterification of alcohols containing alkyne moieties has been explored for applications in areas such as the flavor and fragrance industries thegoodscentscompany.com.

Etherification and Protecting Group Interconversions

Conversion of the hydroxyl group into an ether is a common strategy employed to protect the alcohol functionality during synthetic sequences where it might be incompatible with planned reaction conditions. Tetrahydropyranyl (THP) ethers are widely used protecting groups for alcohols, offering stability under basic conditions and in the presence of organometallic reagents, hydrides, acylating agents, and alkylation reagents. The introduction of the THP group is typically achieved by reacting the alcohol with 2,3-dihydropyran under acidic catalysis, and its removal is accomplished through acid-catalyzed hydrolysis. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ethers, represent another important class of protecting groups for alcohols, known for their stability towards bases and nucleophiles and their cleavage by fluoride (B91410) sources or under acidic conditions. The ability to interconvert between different protecting groups provides flexibility in multi-step synthesis, allowing for selective manipulation of other functional groups in the molecule.

Transformations Involving the Alkyne Linkage

Beyond simple reduction, the alkyne linkage in this compound can undergo a variety of transformations to construct carbon-carbon bonds and introduce additional functionalities. Terminal alkynes, following deprotonation, can function as nucleophiles in alkylation reactions with alkyl halides, providing a method for chain elongation thegoodscentscompany.com. Cross-coupling reactions, such as the Sonogashira coupling, are powerful methods for forming carbon-carbon bonds by coupling terminal alkynes with aryl or vinyl halides, often catalyzed by palladium and copper complexes thegoodscentscompany.com. The Huisgen cycloaddition, commonly known as click chemistry, is another significant reaction for terminal alkynes, enabling the formation of 1,2,3-triazole rings thegoodscentscompany.com. Hydrofunctionalization reactions, which involve the addition of various E-H bonds (where E can be a heteroatom or carbon) across the triple bond, such as hydration, hydroamination, or hydroboration, are also important transformations for alkynes, frequently mediated by transition metal catalysts. The "alkyne zipper reaction," which involves the isomerization of internal alkynes to terminal alkynes, can provide access to terminal alkyne isomers for subsequent functionalization.

Hydration and Hydroboration Reactions

Hydration and hydroboration reactions are common methods for adding water across a carbon-carbon multiple bond. For alkynes, these reactions can lead to the formation of enols, which quickly tautomerize to the more stable carbonyl compounds (aldehydes or ketones).

Hydration of alkynes typically requires the presence of an acid catalyst, such as sulfuric acid, and often a mercury(II) salt catalyst, like mercury(II) sulfate. This process generally follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne. The resulting enol intermediate then rapidly tautomerizes to a ketone for internal alkynes like the one in this compound. libretexts.org

Hydroboration-oxidation, on the other hand, provides a method for the anti-Markovnikov addition of water across a multiple bond. masterorganicchemistry.comaakash.ac.in For alkynes, hydroboration using reagents like borane (B79455) (BH₃) or substituted boranes (e.g., disiamylborane (B86530) or 9-BBN) followed by oxidation with hydrogen peroxide in basic conditions yields an enol, which tautomerizes to a carbonyl compound. libretexts.org With internal alkynes, hydroboration-oxidation typically leads to the formation of ketones. libretexts.org The hydroboration step involves the syn addition of the B-H bond across the alkyne, with boron adding to the less substituted carbon. libretexts.orgmasterorganicchemistry.com The subsequent oxidation replaces the boron group with a hydroxyl group, resulting in an enol that tautomerizes to the ketone. libretexts.org

For a molecule like this compound, hydration would likely yield a ketone at the site of the original triple bond, specifically at the carbon that becomes more substituted during the addition. Hydroboration-oxidation would also lead to a ketone, but potentially with different regioselectivity depending on the specific hydroboration reagent used and the electronic and steric environment of the triple bond.

Halogenation of the Triple Bond

Alkynes undergo electrophilic addition reactions with halogens (e.g., Cl₂, Br₂, I₂), similar to alkenes. masterorganicchemistry.comlibretexts.org The addition of one equivalent of a halogen to an alkyne typically results in the formation of a dihaloalkene, often with trans stereochemistry due to the mechanism involving a bridged halonium ion intermediate. masterorganicchemistry.comlibretexts.org

Adding a second equivalent of the halogen to the dihaloalkene intermediate leads to the formation of a tetrahaloalkane. masterorganicchemistry.comlibretexts.org The reactivity of alkynes towards electrophilic addition is generally slower compared to alkenes. masterorganicchemistry.comlibretexts.org

For this compound, reaction with one equivalent of a halogen like bromine (Br₂) would yield a dibromotetradec-5-en-1-ol derivative, likely with the bromine atoms in a trans configuration across the former triple bond. Reaction with excess halogen would result in the corresponding tetrabromotetradecan-1-ol.

Cross-Coupling Reactions (e.g., Sonogashira Coupling)

Cross-coupling reactions are a class of powerful carbon-carbon bond forming reactions catalyzed by transition metals, particularly palladium. The Sonogashira coupling reaction is a specific type of palladium-catalyzed cross-coupling that forms a carbon-carbon single bond between a terminal alkyne and an aryl or vinyl halide or triflate. rsc.orgnih.govresearchgate.net

The standard Sonogashira coupling involves a terminal alkyne, a coupling partner (aryl or vinyl halide/triflate), a palladium catalyst (often with phosphine (B1218219) ligands), a copper(I) co-catalyst, and a base (typically an amine) in a suitable solvent. rsc.orgnih.govresearchgate.net The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

This compound is an internal alkyne, meaning the triple bond is not at the end of the carbon chain. Therefore, it cannot directly participate in a standard Sonogashira coupling reaction as the alkyne component, which requires a terminal alkyne with an acidic hydrogen. However, derivatives of this compound that are terminal alkynes, or reactions that involve functionalization elsewhere in the molecule followed by Sonogashira coupling with a different alkyne, are conceivable in complex synthetic strategies.

While direct Sonogashira coupling of this compound is not applicable due to the position of the triple bond, the Sonogashira coupling is a widely used tool in organic synthesis for incorporating alkyne moieties into molecules. rsc.orgnih.gov Studies have demonstrated the effectiveness of Sonogashira coupling for various substrates, including those with other functional groups present. rsc.orgresearchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized for specific coupling partners. rsc.orgnih.gov

Mechanistic Investigations in Alkynol Chemistry

Elucidation of Reaction Pathways in Alkynol Syntheses

The synthesis of alkynols, including compounds like Tetradec-5-yn-1-ol, often involves the formation of the carbon-carbon triple bond or the introduction of the alcohol functionality. Common synthetic routes include the coupling of terminal alkynes with carbonyl compounds, such as aldehydes or ketones, often catalyzed by metals like copper. This type of reaction, known as the Cadiot-Chodkiewicz coupling or related acetylenic couplings, typically proceeds through the activation of the terminal alkyne and subsequent nucleophilic attack on the carbonyl center. Understanding the precise sequence of deprotonation, metal coordination, and bond formation steps is key to optimizing yield and minimizing side reactions.

Understanding Catalytic Cycles in Transformations of Unsaturated Alcohols

Alkynols, being unsaturated alcohols, undergo a variety of catalytic transformations, including cyclization, hydrogenation, and rearrangement reactions. Transition metal catalysts, such as palladium, gold, and iridium, are frequently employed to mediate these processes. Mechanistic investigations focus on detailing the catalytic cycles involved, including oxidative addition, reductive elimination, insertion, and transmetallation steps. For instance, palladium-catalyzed reactions of alkynols can involve intricate cyclization pathways initiated by alkyne activation or oxidative addition into an O-H bond. Gold catalysis is known to activate alkynes towards nucleophilic attack, facilitating cyclization reactions. Iridium catalysts have been explored for transformations like transfer hydrogenation of alkynols. Elucidating these cycles helps in understanding catalyst turnover, identifying resting states, and designing more active and stable catalytic systems for the transformation of alkynols like this compound into valuable products.

Applications in Complex Molecule and Natural Product Synthesis

Intermediate in Sex Pheromone Synthesis

Tetradec-5-yn-1-ol is recognized as a precursor in the synthesis of several insect sex pheromones. jaydevchemicals.com These semiochemicals are vital for the reproductive communication of many insect species, and their synthetic production is essential for the development of effective and environmentally friendly pest management strategies based on pheromone-based lures and disruptants.

Precursor to (Z)-7-Tetradecenyl Acetate (B1210297) and (Z)-7-Tetradecenal

This compound serves as a direct precursor for the synthesis of the sex pheromones (Z)-7-tetradecenyl acetate and (Z)-7-tetradecenal. jaydevchemicals.com These specific pheromones are known to be utilized by various insect pests, including the Sandthorn carpenterworm (Holcocerus hippophaecolus), the Cabbage looper (Trichoplusia ni), the Greenheaded leafroller (Planotortrix excessana), and the Gold spot (Plusia festucae). jaydevchemicals.com The synthetic pathway typically involves the stereoselective reduction of the alkyne functional group in this compound to achieve the desired cis (Z) configuration of the double bond found in these pheromones. (Z)-7-Tetradecenal, for instance, is a key sex pheromone component for species such as Theresimima ampellophaga. lookchem.com

Synthetic Utility in (Z)-Tetradec-9-en-1-ol Analogues

Beyond its direct role, this compound is structurally related to other tetradecyn-1-ol isomers that are also significant in pheromone synthesis. For example, 9-Tetradecyn-1-ol (B1614621) is a known precursor to a suite of pheromones including (Z)-9-tetradecenol, (Z)-9-tetradecenal, and (Z)-9-tetradecenyl acetate, which are active in numerous moth species. jaydevchemicals.com The synthetic methodologies developed for these analogues, such as the controlled reduction of the alkyne to the Z-alkene, are often applicable or adaptable to the synthesis of compounds derived from this compound, highlighting its broader synthetic utility in accessing a range of related unsaturated alcohols and their derivatives used as pheromones. nyxxb.cn

Role in Lipid Biosynthesis and Analogues

Alkyne-containing lipids, including derivatives of tetradecyn-1-ols, are important intermediates or precursors in the synthesis of various lipid classes, such as sphingoid bases and polyunsaturated fatty acids (PUFAs) or their synthetic analogues.

Intermediate in Sphingoid Base Synthesis (e.g., Sphingadienine Derivatives)

Sphingoid bases are the foundational components of sphingolipids, a class of lipids integral to eukaryotic cell membranes and signaling pathways. This compound can serve as a crucial intermediate in the synthetic preparation of various sphingoid base analogues. For example, 7-Tetradecyn-1-ol has been shown to provide access to (Z)-7-tetradecenol, which is a precursor in the synthesis of (4E,11Z)-Sphingadienine-C18-1-phosphate. jaydevchemicals.com This particular sphingoid base derivative has been identified in sea cucumber cerebrosides and has demonstrated cytotoxic properties against human colon cancer cells. jaydevchemicals.com The synthesis of these complex sphingoid structures often necessitates precise control over stereochemistry. mdpi.comresearchgate.net

Precursors for Polyunsaturated Fatty Acids and their Analogues

Compounds containing alkyne functionalities, such as this compound, can function as valuable precursors or intermediates in the synthetic routes to polyunsaturated fatty acids (PUFAs) and their analogues. windows.netchemrxiv.org PUFAs are essential nutrients and signaling molecules characterized by the presence of multiple double bonds. Synthetic strategies for constructing these molecules frequently employ alkyne intermediates that undergo subsequent controlled reduction to introduce cis or trans double bonds at specific positions along the carbon chain. chemrxiv.orgrsc.org The ability to synthesize defined PUFAs and their analogues is critical for investigating their diverse biological roles and potential therapeutic applications. chemrxiv.org

Building Block for Macrocyclic and Heterocyclic Systems

With its dual functionality – an alkyne and a primary alcohol – this compound serves as a versatile building block for the synthesis of more complex macrocyclic and heterocyclic molecular architectures. Macrocycles are large cyclic molecules that often exhibit unique properties, including selective molecular recognition, with applications in areas such as drug delivery and catalysis. nih.govdrugtargetreview.com Heterocyclic compounds, characterized by the presence of heteroatoms within their ring structures, are ubiquitous in natural products and are fundamental scaffolds in pharmaceutical chemistry. cem.comresearchgate.net The alkyne and hydroxyl groups in this compound can be selectively transformed and coupled through various chemical reactions, such as cyclizations and cross-coupling reactions, to construct intricate cyclic and heterocyclic frameworks. researchgate.netorganic-chemistry.orgclockss.org Research in this domain is focused on developing efficient and stereoselective synthetic methodologies to access novel macrocyclic and heterocyclic compounds with tailored properties and potential biological activities. nih.govresearchgate.net

Contribution to Analogues of Bioactive Natural Products

This compound serves as a valuable building block in the synthesis of complex molecules, particularly in the preparation of analogues of bioactive natural products. The presence of both an alkyne and a primary alcohol functionality provides versatile handles for various synthetic transformations.

One area where alkyne-containing compounds, such as this compound, find application is in Sonogashira cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, catalyzed by palladium or other transition metals. Such coupling methodologies are frequently employed in the synthesis of diverse natural products and their analogues. researchgate.netnih.gov For instance, palladium-catalyzed coupling has been used to construct the central aryl carbon-carbon single bond in the synthesis of isoflavone (B191592) derivatives, which are analogues of natural flavones and isoflavones with potential antitumor activity. nih.gov

While direct mentions of this compound specifically in the synthesis of bioactive natural product analogues are limited in the immediate search results, the general utility of similar alkyne-containing alcohols in this field is well-documented. For example, dodec-2-yn-1-ol, a related alkyne alcohol, has been used in alkylation reactions as a step towards the synthesis of dienynones, a class of compounds found in Echinacea pallida and exhibiting selective cytotoxic activity towards cancer cells. researchgate.net This highlights the potential for this compound, with its longer carbon chain and different alkyne position, to be utilized in analogous synthetic strategies for other lipid-like or polyacetylene-containing natural product analogues.

The synthesis of analogues of bioactive natural products is a crucial aspect of drug discovery and structure-activity relationship (SAR) studies. lu.sersc.orgnih.gov By modifying the structure of a natural product, chemists can explore how these changes affect biological activity, potentially leading to compounds with improved efficacy, reduced toxicity, or altered pharmacokinetic properties. rsc.orgciencia-e-vinho.com Strategies such as divergent synthesis, where multiple natural products or analogues are synthesized from a common intermediate, can enhance the efficiency of generating libraries of molecules for biological screening. mdpi.com this compound, with its readily modifiable functional groups, could potentially serve as a common intermediate in such divergent synthetic routes towards various tetradecane-based natural product analogues.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and coupling constants of signals in the ¹H and ¹³C NMR spectra, the connectivity and arrangement of atoms within Tetradec-5-yn-1-ol can be determined.

¹H NMR and ¹³C NMR Spectral Interpretation

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to protons in different chemical environments. Protons on carbons adjacent to the hydroxyl group (-CH₂OH) are typically deshielded and would appear at characteristic chemical shifts, likely in the range of 3.3-4.0 ppm. The acetylenic protons (if terminal) would resonate as a singlet around 2-3 ppm, but in this compound, the alkyne is internal, meaning there are no acetylenic protons directly attached to the triple bond carbons. Protons on the methylene (B1212753) groups along the alkyl chain would give rise to a series of complex multiplets in the upfield region of the spectrum (around 1.2-1.6 ppm). Protons on the carbons directly adjacent to the alkyne moiety (-CH₂C≡CCH₂-) would be slightly deshielded compared to the other methylene protons and might appear in the range of 2.0-2.5 ppm. The terminal methyl group protons would typically appear as a triplet around 0.8-0.9 ppm.

The ¹³C NMR spectrum provides information about the carbon skeleton. Characteristic signals would be observed for the sp² hybridized carbons of the alkyne functional group (C≡C), typically appearing in the range of 70-90 ppm. The carbon directly bonded to the hydroxyl group (-CH₂OH) would be observed at a chemical shift around 60-70 ppm. The remaining methylene carbons of the long alkyl chain would resonate in the upfield region, generally between 20-40 ppm, with slight variations depending on their proximity to the alkyne or hydroxyl group. The terminal methyl carbon would appear around 10-15 ppm.

Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for confirming assignments made from 1D spectra and establishing connectivity within the molecule.

Correlation Spectroscopy (COSY) : A ¹H-¹H COSY experiment reveals correlations between protons that are coupled to each other through typically two or three bonds. This helps in tracing the connectivity of adjacent proton-bearing carbon atoms along the hydrocarbon chain and confirming the assignments of coupled protons. For this compound, COSY would show correlations between coupled methylene protons and between the methylene protons adjacent to the alkyne and those further down the chain.

Heteronuclear Single Quantum Coherence (HSQC) : An HSQC experiment correlates protons with the carbons to which they are directly attached (one-bond correlation). This is invaluable for assigning specific proton signals to their corresponding carbon signals. In the HSQC spectrum of this compound, a cross-peak would be observed for each CH, CH₂, and CH₃ group, correlating the ¹H chemical shift with the ¹³C chemical shift of that carbon.

Heteronuclear Multiple Bond Correlation (HMBC) : An HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing connectivity across heteroatoms or quaternary carbons (like the alkyne carbons, which have no directly attached protons). HMBC correlations in this compound could help confirm the position of the alkyne by showing correlations between the methylene protons adjacent to the alkyne and the alkyne carbons, as well as correlations between the methylene protons next to the hydroxyl group and the hydroxyl-bearing carbon.

Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming its molecular formula and gaining insights into its structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula of this compound (C₁₄H₂₆O). The calculated exact mass for C₁₄H₂₆O can be compared to the experimentally determined exact mass from the HRMS spectrum to confirm the elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. GC-MS is useful for analyzing the purity of a sample of this compound and for identifying it based on its retention time and characteristic mass spectrum. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak [M]⁺ at m/z 210. Fragmentation of the molecule in the mass spectrometer would produce characteristic ions resulting from the cleavage of bonds, particularly those adjacent to the functional groups (hydroxyl and alkyne) and along the alkyl chain. Analyzing these fragmentation patterns can provide additional structural information. For instance, fragmentation adjacent to the hydroxyl group or the alkyne bond would yield characteristic fragment ions. Studies on related tetradecynol derivatives show molecular ion peaks and characteristic fragmentation patterns that aid in their identification by GC-MS.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

The IR spectrum of this compound would show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the presence of the O-H stretching vibration of the alcohol group. The presence of the alkyne functional group (C≡C) would typically be indicated by a stretching vibration band around 2100-2260 cm⁻¹. C-H stretching vibrations for the alkyl chains would appear in the region of 2800-3000 cm⁻¹. C-O stretching vibrations of the alcohol group are expected in the range of 1000-1200 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy, as different molecular vibrations are active in each technique. While IR is sensitive to changes in dipole moment during vibration, Raman is sensitive to changes in polarizability. The alkyne triple bond (C≡C) stretching vibration is often strong in the Raman spectrum, even if it is weak or absent in the IR spectrum for internal alkynes. C-C stretching and bending vibrations of the alkyl chain would also contribute to the Raman spectrum.

Collectively, the data obtained from IR and Raman spectroscopy helps confirm the presence of the key functional groups, namely the hydroxyl group and the internal alkyne, in this compound.

Emerging Research Directions and Future Outlook

Development of Greener and More Sustainable Synthesis Routes

The chemical industry is increasingly focused on developing environmentally benign synthetic methods. For alkynols such as Tetradec-5-yn-1-ol, this translates to research into greener synthesis routes that minimize waste, reduce energy consumption, and utilize safer reagents and solvents. Traditional methods for synthesizing alkynols can involve harsh conditions and toxic substances.

Emerging research in this area includes exploring alternative reaction media, such as deep eutectic solvents, which have shown promise in promoting selective oxidation reactions of alcohols under milder conditions frontiersin.org. Additionally, the use of heterogeneous catalysts that can be easily recovered and reused is being investigated to reduce the environmental impact of purification processes frontiersin.org. Green synthesis approaches, often utilizing biological resources like plant extracts, are being explored for the synthesis of nanoparticles, and while not directly applied to this compound synthesis yet, the underlying principles of using natural, renewable materials and minimizing hazardous substances are relevant for developing sustainable routes to organic compounds nih.govresearchgate.netrsc.orgmdpi.comresearchgate.net. The integration of such green chemistry principles into alkynol synthesis is a key future direction.

Exploration of Novel Catalytic Systems for Highly Selective Transformations

Achieving high selectivity in chemical transformations is crucial for efficient synthesis and minimizing unwanted byproducts. Research is actively exploring novel catalytic systems for the selective transformation of alkynols. This includes the development of new transition metal catalysts, such as palladium, copper, iron, and nickel complexes, which can mediate highly specific reactions at the alkyne or hydroxyl functionalities of this compound researchgate.neteuropa.eucore.ac.uk.

Future research aims to design catalysts that offer improved chemo-, regio-, and stereoselectivity under mild reaction conditions. Multicatalytic systems, combining different catalysts to perform sequential transformations in a single pot, are also an area of active investigation, potentially leading to more streamlined and efficient synthetic sequences rsc.org. The development of catalysts for selective functionalization of specific positions within the long carbon chain of this compound, while leaving other functional groups intact, remains a significant challenge and a key area for future catalytic research. Studies on selective oxidation of alcohols using novel catalytic deep eutectic solvent surfactants highlight the potential for developing highly efficient and selective catalytic systems for alcohol transformations frontiersin.org.

Chemoenzymatic Approaches for Alkynol Production

Chemoenzymatic synthesis, which combines the strengths of both chemical and enzymatic catalysis, offers a powerful route to access complex molecules with high selectivity and under mild conditions. This approach is gaining traction in the synthesis of various organic compounds, including those with alcohol and alkyne functionalities nih.govnih.govmdpi.comfrontiersin.orgtandfonline.comnih.govnih.govresearchgate.net.

For alkynols like this compound, chemoenzymatic strategies could involve using enzymes for specific steps, such as the introduction of the alkyne or alcohol group, or for selective modifications of a precursor molecule. Enzymes like lipases or hydrolases could potentially be engineered to catalyze esterification or transesterification reactions involving the hydroxyl group, while other enzymes might be explored for their ability to selectively hydrate (B1144303) or functionalize the alkyne moiety. Research into chemoenzymatic strategies for imaging cellular phosphatidic acid synthesis using alkynols demonstrates the potential of integrating enzymatic steps with chemical reactions for targeted synthesis and applications nih.gov. Future work may focus on identifying or engineering enzymes that can efficiently catalyze key bond formations or functional group transformations required for the synthesis of this compound or its derivatives with high enantiomeric or diastereomeric purity.

Integration of Alkynol Scaffolds into Advanced Material Science

The unique structure of this compound, possessing both a long hydrocarbon chain, an alkyne, and a hydroxyl group, makes it a versatile building block for the development of advanced materials. The alkyne group is particularly valuable for "click chemistry" reactions, allowing for facile coupling with azide-functionalized molecules to create complex structures and networks nih.gov. This reactivity can be exploited to integrate alkynol scaffolds into polymers, dendrimers, and other functional materials.

Future research directions include utilizing this compound in the synthesis of novel polymers with tunable properties, such as biodegradable elastomers or hydrogels, through alkyne-azide click chemistry or other polymerization techniques involving the alcohol group acs.org. The long hydrocarbon chain can impart desirable properties like hydrophobicity or compatibility with lipidic environments, while the alkyne group provides a handle for further functionalization or cross-linking. The integration of such alkynol-based scaffolds into advanced materials could lead to applications in areas like drug delivery, tissue engineering, coatings, and electronic materials researchgate.nettugraz.atmdpi.comaprcomposites.com.auscilit.comoatext.com. For instance, alkyne-functionalized polymers have been synthesized and shown to possess mechanical properties comparable to human soft tissues and exhibit cytocompatibility acs.org. Future work will likely explore the creation of materials with tailored mechanical, thermal, or electrical properties by incorporating this compound into diverse material matrices.

Q & A

Q. How can researchers validate computational predictions (e.g., QSAR models) for this compound’s biological activity?

  • Combine in silico predictions with in vitro assays (e.g., enzyme inhibition studies). Use leave-one-out cross-validation (LOOCV) to assess model robustness. Report correlation coefficients (R2^2) and root-mean-square errors (RMSE) to quantify predictive accuracy .

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